![molecular formula C16H17NO5S B5305544 methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate” is a chemical compound. It is also known as MSAB . It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Molecular Structure Analysis
The molecular formula of “methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate” is C15H15NO4S . The molecular weight is 305.35 .Physical And Chemical Properties Analysis
“Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate” is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Cellular β-Catenin Degradation Induction
- MSAB has been identified as a cellular β-catenin degradation inducer. It interacts directly with β-catenin, a key protein involved in Wnt signaling pathways. By promoting β-catenin degradation, MSAB modulates cell proliferation and differentiation. Researchers have explored its efficacy against Wnt-dependent cancer growth both in vitro and in vivo .
Anti-Proliferation Activity
- In addition to its role in β-catenin regulation, MSAB demonstrates anti-proliferation effects. Studies have shown that it inhibits cell growth in cancer cells, making it a potential candidate for targeted therapies .
Chemical Synthesis and Multistep Reactions
- MSAB can serve as a building block in multistep organic synthesis. Its unique structure, including the ethoxyphenylsulfonyl and amino moieties, allows for diverse functionalization. Researchers have utilized it in bromination reactions, nitration, and other transformations .
Mechanism of Action
Target of Action
The primary target of Methyl 3-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
Methyl 3-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoate interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of Wnt-dependent cancer growth . It selectively inhibits the proliferation of Wnt-dependent cells while showing little effect on Wnt-independent cells . In vivo studies have shown that it is effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-14-7-9-15(10-8-14)23(19,20)17-13-6-4-5-12(11-13)16(18)21-2/h4-11,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMICNXJYSILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.